Cas no 121519-72-0 (4-ethoxypentanoic acid)

4-ethoxypentanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-ethoxypentanoic acid
- Pentanoic acid, 4-ethoxy-
- CS-0278972
- EN300-1858326
- AKOS011496557
- SCHEMBL1247185
- 121519-72-0
-
- Inchi: 1S/C7H14O3/c1-3-10-6(2)4-5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9)
- InChI Key: JCXYONVULBEKRJ-UHFFFAOYSA-N
- SMILES: C(O)(=O)CCC(OCC)C
Computed Properties
- Exact Mass: 146.094294304g/mol
- Monoisotopic Mass: 146.094294304g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 5
- Complexity: 101
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.5Ų
- XLogP3: 0.7
Experimental Properties
- Density: 1.005±0.06 g/cm3(Predicted)
- Boiling Point: 238.3±23.0 °C(Predicted)
- pka: 4.58±0.10(Predicted)
4-ethoxypentanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1858326-1.0g |
4-ethoxypentanoic acid |
121519-72-0 | 95% | 1g |
$871.0 | 2023-06-03 | |
Enamine | EN300-1858326-0.25g |
4-ethoxypentanoic acid |
121519-72-0 | 95% | 0.25g |
$431.0 | 2023-09-18 | |
Enamine | EN300-1858326-0.5g |
4-ethoxypentanoic acid |
121519-72-0 | 95% | 0.5g |
$679.0 | 2023-09-18 | |
Enamine | EN300-1858326-5.0g |
4-ethoxypentanoic acid |
121519-72-0 | 95% | 5g |
$2525.0 | 2023-06-03 | |
Enamine | EN300-1858326-10.0g |
4-ethoxypentanoic acid |
121519-72-0 | 95% | 10g |
$3746.0 | 2023-06-03 | |
Aaron | AR024SNP-100mg |
4-ethoxypentanoic acid |
121519-72-0 | 95% | 100mg |
$439.00 | 2023-12-16 | |
Enamine | EN300-1858326-1g |
4-ethoxypentanoic acid |
121519-72-0 | 95% | 1g |
$871.0 | 2023-09-18 | |
Enamine | EN300-1858326-0.1g |
4-ethoxypentanoic acid |
121519-72-0 | 95% | 0.1g |
$301.0 | 2023-09-18 | |
Enamine | EN300-1858326-0.05g |
4-ethoxypentanoic acid |
121519-72-0 | 95% | 0.05g |
$202.0 | 2023-09-18 | |
Enamine | EN300-1858326-5g |
4-ethoxypentanoic acid |
121519-72-0 | 95% | 5g |
$2525.0 | 2023-09-18 |
4-ethoxypentanoic acid Related Literature
-
Rajavel Srinivasan,Lay Pheng Tan,Hao Wu,Peng-Yu Yang,Karunakaran A. Kalesh,Shao Q. Yao Org. Biomol. Chem. 2009 7 1821
Additional information on 4-ethoxypentanoic acid
4-Ethoxypentanoic Acid: A Comprehensive Overview
4-Ethoxypentanoic acid, with the CAS number 121519-72-0, is a versatile organic compound that has garnered significant attention in both academic and industrial research. This compound, also referred to as 4-(ethoxy)pentanoic acid, belongs to the family of carboxylic acids and is characterized by its unique structural features and diverse applications. Recent advancements in synthetic chemistry and material science have further highlighted its potential in various fields, making it a subject of interest for researchers worldwide.
The molecular structure of 4-ethoxypentanoic acid consists of a pentanoic acid backbone with an ethoxy group attached at the fourth carbon. This arrangement not only imparts distinctive chemical properties but also enables the compound to participate in a wide range of chemical reactions. The ethoxy group introduces electron-donating effects, which can influence the acidity of the carboxylic acid group and enhance its reactivity under specific conditions. Recent studies have explored the role of this compound in catalytic processes, where its ability to act as a ligand or a precursor has been exploited for the synthesis of novel materials.
In terms of physical properties, 4-ethoxypentanoic acid exhibits a melting point of approximately 65°C and a boiling point around 165°C. Its solubility in common solvents such as water, ethanol, and dichloromethane makes it suitable for various laboratory applications. Researchers have recently investigated its behavior in supercritical fluids, where it has shown promise as a green solvent for organic synthesis. This property aligns with the growing trend toward sustainable chemistry practices, emphasizing the importance of eco-friendly alternatives in modern chemical processes.
The synthesis of 4-ethoxypentanoic acid can be achieved through several methods, including esterification reactions and hydrolysis of appropriate precursors. Recent advancements in catalytic systems have enabled more efficient and selective pathways for its production. For instance, the use of solid acid catalysts has been reported to enhance reaction yields while minimizing side reactions. These developments underscore the compound's potential as a building block in organic synthesis, particularly in the construction of complex molecules with tailored functionalities.
4-Ethoxypentanoic acid has found applications in diverse areas, ranging from pharmaceuticals to materials science. In the pharmaceutical industry, it has been explored as a precursor for bioactive compounds, leveraging its ability to form amides or esters with therapeutic relevance. Recent studies have highlighted its role in drug delivery systems, where it serves as a biocompatible carrier for encapsulating active ingredients. This application is particularly significant given the increasing demand for targeted drug delivery solutions in modern medicine.
In materials science, 4-ethoxypentanoic acid has been utilized as a monomer for synthesizing polyesters and other polymeric materials. Its incorporation into polymer networks has been shown to improve mechanical properties such as tensile strength and flexibility. Researchers have also investigated its use in creating stimuli-responsive materials, where its responsiveness to environmental changes could pave the way for innovative applications in sensors and actuators.
The environmental impact of 4-ethoxypentanoic acid has also been a topic of recent research. Studies have demonstrated its biodegradability under aerobic conditions, making it a favorable option for eco-friendly chemical processes. Furthermore, its role as a biosurfactant has been explored, offering potential applications in oil recovery and wastewater treatment. These findings align with global efforts to develop sustainable solutions for environmental challenges.
In conclusion, 4-ethoxypentanoic acid, with its unique chemical properties and versatile applications, continues to be a focal point in contemporary research. Its ability to serve as a precursor, catalyst ligand, and functional material component highlights its significance across multiple disciplines. As advancements in synthetic methods and material science continue to unfold, the potential of this compound is expected to expand further, contributing to groundbreaking innovations in both academic and industrial settings.
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